N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide
Description
N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide is a benzamide derivative featuring a methyl-substituted amide nitrogen and a complex acetylated indole moiety. Its structure comprises:
- N-methyl group: Enhances lipophilicity and may influence pharmacokinetics.
- Oxo(2-phenylindol-3-yl)acetyl substituent: Introduces a rigid indole scaffold with a ketone group, enabling hydrogen bonding and metal coordination.
Properties
CAS No. |
924851-83-2 |
|---|---|
Molecular Formula |
C24H19N3O3 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-methyl-2-[[2-oxo-2-(2-phenyl-1H-indol-3-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C24H19N3O3/c1-25-23(29)17-12-6-8-14-19(17)27-24(30)22(28)20-16-11-5-7-13-18(16)26-21(20)15-9-3-2-4-10-15/h2-14,26H,1H3,(H,25,29)(H,27,30) |
InChI Key |
ULJVRJPVVBTJIB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The subsequent steps involve acylation and methylation reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural or functional similarities with the target molecule (Table 1):
Table 1: Structural and Functional Comparison of Analogues
Structural and Functional Divergences
- Indole vs. Chromen Substituents : The target compound’s 2-phenylindole group may enhance binding to hydrophobic pockets in proteins compared to the chromen-based analogue , which offers conjugated π-systems for light absorption.
- Hydrazone Linkers : Compounds with hydrazone groups (e.g., ) exhibit enhanced metal-binding capacity, unlike the target molecule’s acetylated indole, which prioritizes hydrogen bonding .
Pharmacological and Biochemical Implications
- Target Compound : The indole moiety suggests affinity for serotonin receptors or tyrosine kinase inhibitors, akin to natural indole alkaloids. The diketonic C7–C8 bond (1.54 Å, as in ) may influence conformational stability and binding kinetics.
- Antioxidant Potential: Chromen-containing analogues show radical scavenging capacity, while the target’s indole group may offer similar redox activity.
Biological Activity
N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure includes an indole moiety, which is known for its diverse biological activities, including anti-cancer properties.
This compound exhibits several mechanisms of action:
- Inhibition of Protein Targets : The compound has been shown to inhibit heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation. Hsp90 inhibitors are being explored as potential anti-cancer agents due to their ability to destabilize multiple oncogenic proteins .
- Cytotoxic Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cells. For instance, related compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and SUIT-2 (pancreatic cancer) .
- Endoplasmic Reticulum Stress Response : Some studies suggest that compounds within this class may protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis, which is critical in the context of diabetes .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Hsp90 Inhibition
A study demonstrated that derivatives of this compound effectively inhibited Hsp90, leading to reduced viability in cancer cells. The compound's ability to disrupt the function of Hsp90 was linked to the destabilization of client proteins involved in tumor growth.
Case Study 2: Diabetes Research
In another investigation, a related compound was shown to significantly protect pancreatic β-cells from ER stress-induced apoptosis. The study highlighted the compound's potential utility in developing treatments for diabetes by preserving β-cell function under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
